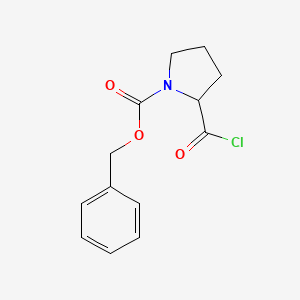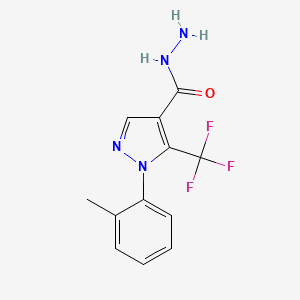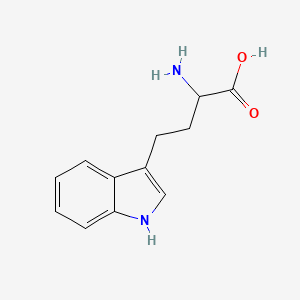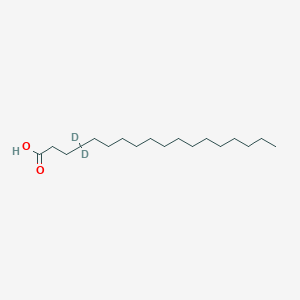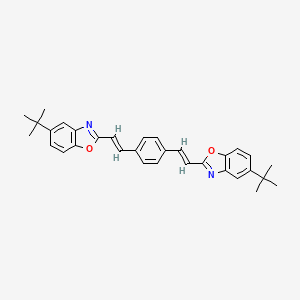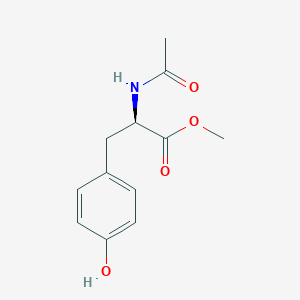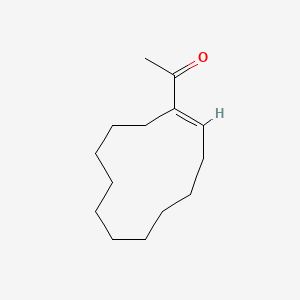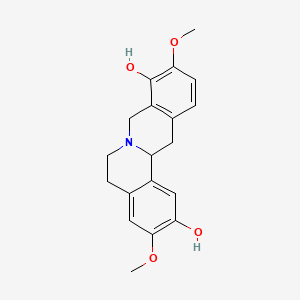
Scoulerine
概要
説明
Scoulerine, also known as discretamine and aequaline, is a benzylisoquinoline alkaloid. It is derived directly from (S)-reticuline through the action of berberine bridge enzyme. This compound is a precursor of other benzylisoquinoline alkaloids, notably berberine, noscapine, (S)-tetrahydropalmatine, and (S)-stylopine, as well as the alkaloids protopine and sanguinarine . It is found in many plants, including opium poppy, Croton flavens, and certain plants in the genus Erythrina .
準備方法
Synthetic Routes and Reaction Conditions: The conversion of reticuline into scoulerine is a key reaction in the biosynthesis of benzylisoquinoline alkaloids. This conversion involves the action of the berberine bridge enzyme, which catalyzes the formation of the berberine bridge from the N-methyl group of reticuline . The reaction conditions typically involve the use of cell-free preparations from plant cell cultures, such as those from Macleaya microcarpa .
Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering of microorganisms. For example, Saccharomyces cerevisiae has been engineered to produce (S)-scoulerine by introducing genes encoding berberine bridge enzymes from various Papaveraceae plants . This approach allows for the scalable production of this compound in a controlled environment.
化学反応の分析
Types of Reactions: Scoulerine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of (S)-scoulerine to (S)-stylopine, which involves the formation of a methylenedioxy bridge on the A or D rings of the protoberberine alkaloid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts for methylenedioxy bridge formation. The conditions for these reactions often involve specific enzymes, such as CYP719As, which exhibit substrate regiospecificity .
Major Products: The major products formed from the reactions involving this compound include other benzylisoquinoline alkaloids, such as berberine, noscapine, and stylopine .
科学的研究の応用
Scoulerine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other benzylisoquinoline alkaloids. In biology and medicine, this compound has shown promising antiproliferative and proapoptotic properties in cancer cells . It affects microtubule structure, inhibits proliferation, and induces cell cycle arrest, leading to apoptotic cell death . Additionally, this compound has been studied for its potential use in drug discovery and development, particularly in the context of cancer therapeutics .
作用機序
Scoulerine exerts its effects by binding to tubulin and exhibiting anti-mitotic properties. It has a dual mode of action, involving both microtubule stabilization and tubulin polymerization inhibition . This dual mode of action is unique and contributes to its potent antiproliferative and proapoptotic effects in cancer cells . This compound also interferes with the microtubule elements of the cytoskeleton, checkpoint kinase signaling, and p53 proteins, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Scoulerine is similar to other benzylisoquinoline alkaloids, such as berberine, noscapine, and stylopine. it is unique in its dual mode of action, which involves both microtubule stabilization and tubulin polymerization inhibition . This distinguishes this compound from other compounds that typically exhibit only one of these modes of action. Similar compounds include:
- Berberine
- Noscapine
- (S)-tetrahydropalmatine
- (S)-stylopine
- Protopine
- Sanguinarine
This compound’s unique properties make it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWVMRVOBAFFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895057 | |
| Record name | Scoulerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6451-72-5, 605-34-5, 6451-73-6 | |
| Record name | 5,8,13,13a-Tetrahydro-3,10-dimethoxy-6H-dibenzo[a,g]quinolizine-2,9-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6451-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scoulerine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13a-alpha-Berbine-2,9-diol, 3,10-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scoulerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


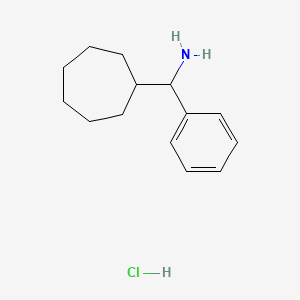
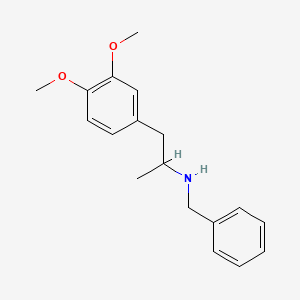
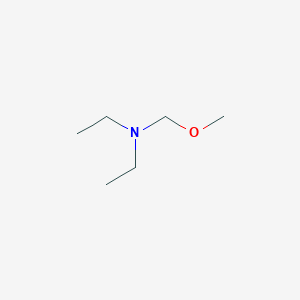
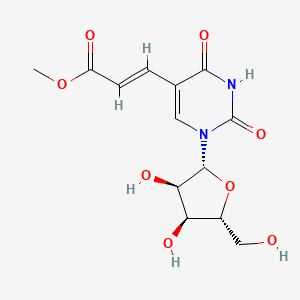
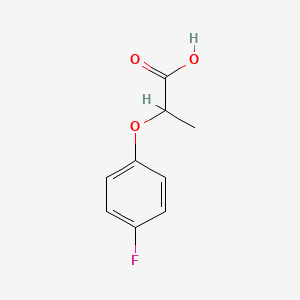
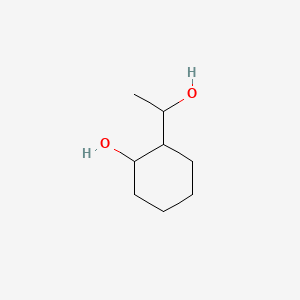
![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium](/img/structure/B3433871.png)
